1-[(3,4-dimethoxyphenyl)methyl]-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea
Description
1-[(3,4-Dimethoxyphenyl)methyl]-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is a urea-based heterocyclic compound featuring a tetrazole ring substituted with a 4-ethoxyphenyl group and a 3,4-dimethoxyphenylmethyl moiety. Urea derivatives are widely studied for their biological relevance, particularly as enzyme inhibitors or receptor modulators due to their hydrogen-bonding capabilities . The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and bioavailability, while the ethoxy and methoxy substituents influence lipophilicity and electronic properties .
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O4/c1-4-30-16-8-6-15(7-9-16)26-19(23-24-25-26)13-22-20(27)21-12-14-5-10-17(28-2)18(11-14)29-3/h5-11H,4,12-13H2,1-3H3,(H2,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIRPEDKSBEKGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea typically involves multiple steps, including the preparation of intermediate compounds. The synthetic route often starts with the formation of the benzyl and phenyl intermediates, followed by the introduction of the tetrazole ring and the final urea linkage. Reaction conditions may include the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-[(3,4-dimethoxyphenyl)methyl]-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, acids, and bases.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.
Scientific Research Applications
1-[(3,4-dimethoxyphenyl)methyl]-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea has a wide range of scientific research applications:
Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology: It is investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Research explores its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation, depending on the specific context of its application.
Comparison with Similar Compounds
Table 1: Heterocyclic Core Comparison
Substituent Effects on Physicochemical Properties
The 3,4-dimethoxyphenyl group in the target compound contrasts with 1-(2,3-dimethoxyphenyl)-3-{[1-(4-methylphenyl)-tetrazol-5-yl]methyl}urea (), where methoxy groups are at the 2,3-positions. The 4-ethoxyphenyl group in the target compound may increase lipophilicity (logP) compared to the 4-methylphenyl group in , influencing membrane permeability .
Biological Activity
The compound 1-[(3,4-dimethoxyphenyl)methyl]-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antimicrobial and anticancer activities, as well as its toxicological profile based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a dimethoxyphenyl moiety and a tetrazole ring. Its molecular formula is , with a molecular weight of approximately 396.45 g/mol. The presence of the tetrazole group is significant due to its known biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of tetrazole compounds exhibit substantial antimicrobial properties. For instance:
- In Vitro Studies : The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 2 to 16 µg/mL, indicating strong antibacterial activity compared to standard antibiotics like Ciprofloxacin .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 2 |
| Escherichia coli | 4 |
| Pseudomonas aeruginosa | 8 |
Anticancer Activity
The compound's efficacy against cancer cells has also been explored:
- Cytotoxicity Testing : In vitro assays on human cancer cell lines (HTB-140 melanoma, A549 lung carcinoma) showed that the compound exhibited IC50 values greater than 100 µM, suggesting low toxicity towards normal cells while retaining potential anticancer properties .
Structure-Activity Relationship (SAR)
The SAR studies indicated that modifications in the tetrazole and phenyl groups significantly influenced the biological activity of the compounds. Substituents on the phenyl rings and variations in the urea linkages were found to enhance antimicrobial efficacy .
Case Studies
A notable study involved synthesizing several derivatives based on the core structure of this compound. These derivatives were evaluated for their biological activities:
- Study on Derivatives : A series of tetrazole derivatives were synthesized and tested for antibacterial properties. One derivative showed an MIC of 0.25 µg/mL against resistant strains of Staphylococcus aureus, outperforming traditional antibiotics .
- Cytotoxicity Assessment : Another derivative was tested against cancer cell lines and demonstrated selective toxicity towards cancer cells while sparing normal fibroblasts, indicating a promising therapeutic index for further development .
Toxicological Profile
The toxicological assessment revealed that while some derivatives exhibited low cytotoxicity towards healthy cells, further studies are necessary to establish safety profiles comprehensively. The lack of significant cytotoxic effects at lower concentrations suggests potential for therapeutic applications without severe side effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
